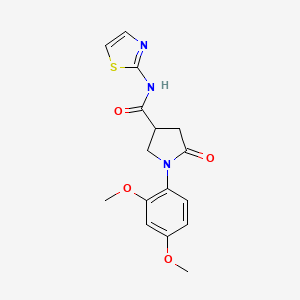
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a thiadiazole ring and a chromenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Chromenone Moiety: The chromenone structure can be obtained through the condensation of salicylaldehyde derivatives with β-ketoesters.
Coupling Reaction: The final step involves coupling the thiadiazole and chromenone moieties through an acetamide linkage, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors.
Pathway Interference: The compound could interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness may translate to different biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H17N3O4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-9-12-6-5-11(24-2)7-14(12)25-17(23)13(9)8-15(22)19-18-21-20-16(26-18)10-3-4-10/h5-7,10H,3-4,8H2,1-2H3,(H,19,21,22) |
Clave InChI |
YVEPTINIUNMZNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11008707.png)
![methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11008709.png)
![6-{2-[4-(Isopropylsulfonyl)piperazino]-2-oxoethyl}-6,6A-dihydroisoindolo[2,1-A]quinazoline-5,11-dione](/img/structure/B11008710.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11008722.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11008731.png)
![methyl 2-({[(2S)-1-methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11008738.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11008743.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B11008749.png)
methanone](/img/structure/B11008761.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11008774.png)
![7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione](/img/structure/B11008781.png)

![N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11008797.png)
![1-(furan-2-ylmethyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008799.png)
